3-methyl-1H-indazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
3-methyl-2H-indazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-7-4-6(14(9,12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) |
InChI Key |
XOEGWHMHXLUOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Reactivity : Sulfonyl chlorides (e.g., this compound and 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride) are highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters .
- Substituent Impact: The indazole core (vs. Methyl groups (e.g., at position 3) increase hydrophobicity, influencing pharmacokinetic properties .
Comparison with Other Methods :
- Indole Derivatives : uses p-toluenesulfonylmethyl isocyanide to synthesize imidazole-indole hybrids, highlighting the versatility of sulfonylating agents in heterocyclic chemistry .
- Pyrazole Derivatives : employs thiourea and acyl chlorides to modify pyrazole-sulfonyl structures, achieving yields of 77–89% .
Pharmacological Potential
While direct data on this compound is unavailable, related compounds demonstrate bioactivity:
- Pyrazole-Sulfonyl Compounds : Analogs in were tested for analgesic and anti-inflammatory activity, though specific results are undisclosed .
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (exothermic step control) | |
| Solvent | Anhydrous DCM or THF | |
| Purification Method | Silica gel chromatography | |
| Storage Conditions | –20°C under argon |
Q. Table 2. Thermal Stability Data
| Technique | Key Observation | Reference |
|---|---|---|
| TGA | Decomposition onset at 160°C | |
| DSC | Endothermic peak at 85°C (melting) |
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